(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride
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Overview
Description
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. This compound is characterized by a cyclobutane ring substituted with a methoxy group and two methyl groups, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: Starting from a suitable precursor, the cyclobutane ring is formed through cyclization reactions.
Introduction of the methoxy group: The methoxy group is introduced via nucleophilic substitution reactions.
Addition of the methanamine group: The methanamine group is added through reductive amination or other suitable amination reactions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanamine group, converting it to primary or secondary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
(3,3-Dimethylcyclobutyl)methanamine;hydrochloride: Similar structure but lacks the methoxy group.
(1-Methylcyclobutyl)methanamine;hydrochloride: Similar structure but lacks the methoxy and additional methyl groups.
Uniqueness: (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride is unique due to the presence of the methoxy group and the specific substitution pattern on the cyclobutane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H21NO·HCl
- CAS Number : 2309448
- SMILES Notation : CC1(C(C(C1)(CN)OC)C)C
The compound features a cyclobutane ring substituted with a methoxy group and a methanamine moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological processes such as neurotransmission or cell proliferation.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have suggested that derivatives possess antibacterial properties against pathogens such as E. coli and Staphylococcus aureus .
- Anticancer Potential : There is evidence supporting the antiproliferative effects of related compounds on cancer cell lines, including HeLa and A549 cells . The IC50 values for these activities indicate moderate efficacy in inhibiting cell growth.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of related compounds found that modifications in the structure significantly impacted their efficacy against cancer cell lines. The introduction of various substituents on the cyclobutane ring was shown to enhance or reduce antiproliferative effects, suggesting that structure-activity relationships are crucial for optimizing therapeutic potential .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains, highlighting the compound's potential in addressing antibiotic resistance .
Properties
IUPAC Name |
(1-methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)4-8(5-7,6-9)10-3;/h4-6,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGNRGRGEZTFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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